molecular formula C9H8BrClN2 B3360913 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine CAS No. 901124-75-2

8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine

Cat. No.: B3360913
CAS No.: 901124-75-2
M. Wt: 259.53 g/mol
InChI Key: KFBJSJRPHMGWNC-UHFFFAOYSA-N
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Description

8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the imidazo[1,2-A]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of brominated and chlorinated pyridine derivatives, which undergo cyclization in the presence of suitable catalysts and reagents. For instance, the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) has been reported as an effective alternative to traditional reagents like n-butyllithium .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as metal halogen exchange, chlorine transfer, and cyclization, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its derivatives have shown promise in anti-inflammatory and antiviral activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, polymers, and agrochemicals .

Mechanism of Action

The mechanism of action of 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    2-Bromo-6-chloromethylpyridine: Similar in structure but lacks the imidazo ring.

    8-Chloro-2-(bromomethyl)-6-methylimidazo[1,2-A]pyridine: Similar but with reversed positions of bromine and chlorine.

    6-Methylimidazo[1,2-A]pyridine: Lacks the bromine and chloromethyl substituents.

Uniqueness: 8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, as it can be tailored to achieve desired properties and functions .

Properties

IUPAC Name

8-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2/c1-6-2-8(10)9-12-7(3-11)5-13(9)4-6/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBJSJRPHMGWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470634
Record name 8-BROMO-2-(CHLOROMETHYL)-6-METHYLIMIDAZO[1,2-A]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901124-75-2
Record name 8-BROMO-2-(CHLOROMETHYL)-6-METHYLIMIDAZO[1,2-A]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine
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8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine
Reactant of Route 3
8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine
Reactant of Route 4
8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine

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